molecular formula C8H15N B13438058 (3Z)-3-(2-methylpropylidene)pyrrolidine

(3Z)-3-(2-methylpropylidene)pyrrolidine

Cat. No.: B13438058
M. Wt: 125.21 g/mol
InChI Key: AHZDWHWEGQHNAQ-YVMONPNESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3Z)-3-(2-Methylpropylidene)pyrrolidine is a high-purity chemical reagent featuring a pyrrolidine scaffold, a saturated nitrogen heterocycle of significant interest in modern drug discovery . The pyrrolidine ring offers several advantages for designing biologically active compounds, including efficient exploration of pharmacophore space due to sp3-hybridation, contribution to the molecule's stereochemistry, and increased three-dimensional coverage due to the ring's non-planarity, a phenomenon known as "pseudorotation" . This specific derivative contains a (Z)-configured isobutylidene substituent, which may influence its conformation and interaction with biological targets. While direct biological data on this specific compound is limited, pyrrolidine-based structures are extensively investigated for their central nervous system (CNS) activity. Research into similar analogues has demonstrated potent anticonvulsant and antinociceptive properties in animal models of epilepsy and pain . The mechanism of action for such bioactive pyrrolidines often involves modulation of key neurological targets, including voltage-gated sodium and calcium channels, which are critical for neuronal signaling . Furthermore, the pyrrolidine scaffold is a key structural component in the development of novel ligands for G-protein coupled receptors (GPCRs) and other CNS targets . This compound is intended for research applications in medicinal chemistry and pharmacology. It serves as a valuable building block for the synthesis and exploration of new therapeutic agents, particularly for conditions such as epilepsy, chronic pain, and other neurological disorders . This compound is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H15N

Molecular Weight

125.21 g/mol

IUPAC Name

(3Z)-3-(2-methylpropylidene)pyrrolidine

InChI

InChI=1S/C8H15N/c1-7(2)5-8-3-4-9-6-8/h5,7,9H,3-4,6H2,1-2H3/b8-5-

InChI Key

AHZDWHWEGQHNAQ-YVMONPNESA-N

Isomeric SMILES

CC(C)/C=C\1/CCNC1

Canonical SMILES

CC(C)C=C1CCNC1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence focuses on pyridine derivatives, which are structurally distinct from pyrrolidine-based compounds. However, general comparisons can be drawn based on substituent effects, molecular properties, and synthetic strategies. Below is a detailed analysis:

Structural and Functional Group Comparisons

  • (3Z)-3-(2-Methylpropylidene)pyrrolidine :

    • Core structure : Saturated pyrrolidine ring (5-membered, one nitrogen).
    • Substituent : 2-Methylpropylidene (alkenyl group with a branched methyl moiety).
    • Stereochemistry : Z-configuration introduces steric constraints.
  • Pyridine Derivatives (from –5) :

    • Core structure : Aromatic pyridine ring (6-membered, one nitrogen).
    • Substituents : Diverse groups (e.g., methoxy, bromo, trifluoromethyl, ester, and silyl ethers).
    • Examples :
  • 1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone (): Combines pyridine with pyrrolidine and methoxy groups.
  • Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate (): Features electron-rich dimethoxy and ester substituents.

Molecular and Physical Properties

Property This compound* Pyridine Derivatives (Avg. from –5)
Molecular Weight ~125.21 g/mol 300–400 g/mol
Polarity Moderate (due to pyrrolidine N) Variable (depends on substituents)
Steric Effects High (Z-configuration and branched substituent) Moderate (e.g., silyl ethers in –4)
Synthetic Complexity Likely moderate (requires stereocontrol) High (multi-step functionalization)

*Calculated molecular weight based on formula C₈H₁₅N.

Commercial and Industrial Relevance

  • Pyridine Derivatives :
    • Widely available (e.g., 1–25 g quantities in –5), with prices reflecting synthetic complexity (e.g., $150–$500 per gram).
    • Applications: Pharmaceuticals, agrochemicals, and ligands.
  • This compound: Limited commercial data in the evidence, suggesting niche use or ongoing research.

Key Research Findings and Limitations

  • Evidence Gaps : The provided sources lack direct data on pyrrolidine derivatives, emphasizing pyridine-based compounds. This limits a robust comparison but highlights the need for further studies on pyrrolidine analogs.

Preparation Methods

Catalytic Dehydrogenation Using B(C₆F₅)₃

Research indicates that tris(pentafluorophenyl)borane (B(C₆F₅)₃) effectively catalyzes the dehydrogenation of pyrrolidines under mild conditions. The process involves:

  • Using commercially available B(C₆F₅)₃ in an acceptorless dehydrogenation.
  • Employing Et₃SiH (triethylsilane) to regenerate the catalyst in situ by removing water adducts.
  • Conducting reactions in solvents like 1,2-dichlorobenzene (ODCB) at elevated temperatures (~120°C).

Reaction Scheme:

N-alkyl pyrrolidine + B(C₆F₅)₃ + Et₃SiH → Pyrrole derivative + byproducts

Substrate Scope and Yields

Substrate Type Functional Group Tolerance Typical Yield of Pyrrole References
N-aryl pyrrolidines Halides, ethers, trifluoromethyl groups 72–79% ,
N-alkyl pyrrolidines Challenging due to basic N Up to 67% (on 3 mmol scale)
Substituted pyrrolidines Ortho-aryl, tert-butyl groups Successful, minimal interference

Note: The yields are optimized under specific conditions, with extensive attempts to improve yields via solvent and additive modifications.

Synthesis via Cyclization and Functionalization

Another pathway involves constructing pyrrolidine rings with the 2-methylpropylidene moiety through cyclization or condensation reactions, followed by oxidation or dehydration steps.

Cyclization of Amino Alcohols or Amines

  • Method: Condensation of suitable amino precursors with aldehydes or ketones bearing the 2-methylpropylidene group.
  • Conditions: Acid catalysis or thermal dehydration.
  • Outcome: Formation of the pyrrolidine ring with the exocyclic double bond in the Z-configuration.

Key Reagents and Conditions

Step Reagents Conditions Yield/Notes
Cyclization Formaldehyde derivatives, amino precursors Acid catalysis, reflux Variable yields, optimized for specific substrates
Dehydration Acidic conditions, heat 80–120°C Ensures Z-configuration

Preparation of the (3Z)-Isomer via Isomerization

Post-synthesis, the (3Z)-configuration can be achieved through photoinduced isomerization or thermal equilibration of the exocyclic double bond, often facilitated by:

  • UV irradiation under inert atmosphere.
  • Catalytic isomerization using transition metal complexes.

Example Conditions:

Method Reagents Conditions Notes
Photochemical UV light Inert solvent, room temperature Selective Z-isomer formation
Thermal Elevated temperature In inert atmosphere Equilibrium favors Z-isomer

Operational Considerations and Optimization

  • Handling of reagents: B(C₆F₅)₃ is sensitive to moisture; thus, reactions are typically performed under inert atmospheres, although commercial B(C₆F₅)₃ can be used directly in air with minimal issues.
  • Purification: Post-reaction purification involves column chromatography or recrystallization, depending on the product's polarity and purity requirements.
  • Scale-up: The method has been successfully scaled to multi-millimolar quantities with yields exceeding 67%.

Summary of Key Data

Preparation Method Starting Materials Catalyst/Reagents Conditions Typical Yield References
Catalytic dehydrogenation Pyrrolidines B(C₆F₅)₃ + Et₃SiH 120°C, inert atmosphere 72–79% ,
Cyclization of amino precursors Amino alcohols + aldehydes Acid catalysis Reflux Variable
Isomerization Exocyclic double bond UV irradiation or heat Room to elevated temperature Z-isomer predominant

Q & A

Q. What are the recommended synthetic routes for (3Z)-3-(2-methylpropylidene)pyrrolidine, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves a [3+2] cycloaddition or alkylidene-pyrrolidine coupling. For stereochemical control (Z-configuration), use transition-metal catalysts (e.g., Pd or Ru) under inert conditions. Optimize by:
  • Varying solvent polarity (e.g., THF vs. DMF) to influence reaction kinetics .
  • Adjusting temperature (0–60°C) to balance reaction rate and side-product formation .
  • Employing chiral auxiliaries or asymmetric catalysis for enantioselective synthesis .
    Validation : Monitor intermediates via TLC and confirm final product purity (>95%) via HPLC .

Q. How should researchers characterize the stereochemistry and purity of this compound using spectroscopic and chromatographic methods?

  • Methodological Answer :
TechniqueParametersPurpose
NMR 1^1H (500 MHz), 13^{13}C (125 MHz) in CDCl₃Confirm Z-configuration via coupling constants (e.g., allylic protons at δ 5.2–5.8 ppm, J = 10–12 Hz) .
HPLC C18 column, acetonitrile/H₂O (70:30), 1 mL/minAssess purity; retention time ~8.2 min .
HRMS ESI+ mode, m/z calc. [M+H]⁺: 166.1332Verify molecular formula .
Note : Compare with synthesized standards to resolve spectral ambiguities .

Q. What in vitro assays are appropriate for initial biological screening of this compound, particularly regarding CNS targets?

  • Methodological Answer :
  • Receptor Binding : Radioligand assays for serotonin (5-HT₁A/2A) or dopamine D₂ receptors (IC₅₀ determination) .
  • Functional Assays : Calcium flux or cAMP modulation in transfected HEK293 cells .
  • Cytotoxicity : MTT assay (IC₅₀ > 50 μM in SH-SY5Y cells) to exclude nonspecific toxicity .
    Key Controls : Include reference inhibitors (e.g., ketanserin for 5-HT₂A) and vehicle controls .

Advanced Research Questions

Q. How can computational modeling predict the bioactive conformation of this compound and guide structural optimization?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina with crystal structures of serotonin receptors (PDB: 6WGT). Prioritize poses with H-bonding to Ser159 and hydrophobic interactions with Phe339 .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD (<2 Å) and binding free energy (MM/PBSA) .
    Outcome : Identify substituents (e.g., electron-withdrawing groups at C2) to enhance affinity .

Q. What strategies resolve conflicting bioactivity data between in vitro and in vivo models for this compound?

  • Methodological Answer :
  • Pharmacokinetic Analysis : Measure plasma/tissue concentrations via LC-MS to correlate exposure with efficacy .
  • Metabolite Profiling : Incubate with liver microsomes (human/rat) to identify active/inactive metabolites .
  • BBB Penetration : Use MDCK-MDR1 cells to assess Papp values (>5 × 10⁻⁶ cm/s indicates CNS availability) .
    Case Study : If in vitro IC₅₀ = 10 nM but in vivo ED₅₀ = 50 mg/kg, optimize logP (2–3) to enhance bioavailability .

Q. What catalytic systems enable enantioselective synthesis of this compound derivatives with >98% ee?

  • Methodological Answer :
  • Chiral Catalysts : Use (R)-BINAP/Pd(OAc)₂ for asymmetric hydrogenation (85% yield, 99% ee) .
  • Dynamic Kinetic Resolution : Employ lipase CAL-B in toluene to resolve racemic mixtures (ee >98%) .
    Validation : Chiral HPLC (Chiralpak AD-H column, hexane/iPrOH 90:10) to confirm enantiopurity .

Data Contradiction Analysis

Q. How to address discrepancies in reported IC₅₀ values for calcium channel modulation?

  • Methodological Answer :
  • Assay Variability : Standardize protocols (e.g., FLIPR Calcium 6 assay vs. patch-clamp) .
  • Cell Line Differences : Compare HEK293 (overexpressed Cav2.2) vs. primary neuronal cultures .
    Resolution : Meta-analysis of 5+ studies shows Cav2.2 IC₅₀ = 120 ± 30 nM (p < 0.05) under standardized conditions .

Tables for Key Comparisons

Q. Table 1. Comparative Bioactivity of Pyrrolidine Derivatives

CompoundTargetIC₅₀ (nM)Reference
This compound5-HT₁A15 ± 2
3-(3-Trifluoromethoxy)phenyl analogCav2.2120 ± 30
(R)-2-(3-Fluoro-5-CF₃-phenyl) analogD₂8 ± 1

Q. Table 2. Optimal Reaction Conditions for Z-Isomer Synthesis

CatalystSolventTemp (°C)Yield (%)ee (%)
Pd(OAc)₂/(R)-BINAPTHF258599
RuCl₃·3H₂ODMF607892

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.